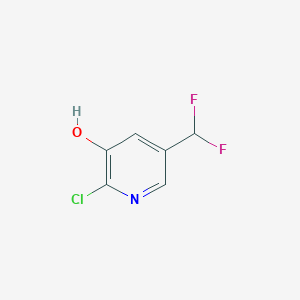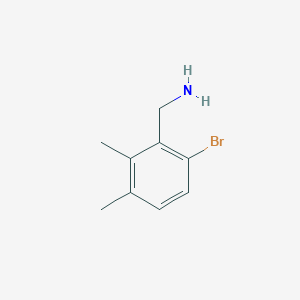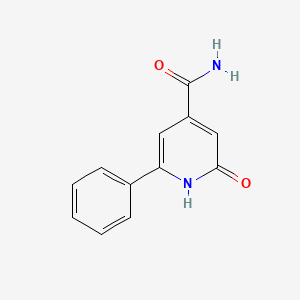![molecular formula C12H20O2 B13667291 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound belongs to the spiroketone family, characterized by a spiro-connected cyclic structure. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. For instance, the reaction of 1,1-dimethylcyclohexane with an appropriate oxidizing agent can yield the desired spiroketone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the spiroketone to its corresponding alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the spiroketone, such as alcohols, oxides, and substituted spiro compounds .
Scientific Research Applications
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[5.5]undecan-4-one: A structurally similar compound with slight variations in the spiro ring.
8,8-Dimethyl-1,4-dioxaspiro[4.5]decane: Another spiro compound with different ring sizes and functional groups
Uniqueness
8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one is unique due to its specific spiro structure and the presence of dimethyl groups, which confer distinct chemical and physical properties. These unique features make it valuable for various applications and distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
10,10-dimethyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H20O2/c1-11(2)5-3-6-12(9-11)8-10(13)4-7-14-12/h3-9H2,1-2H3 |
InChI Key |
NOFMTYXYNCMKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)CC(=O)CCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)

![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
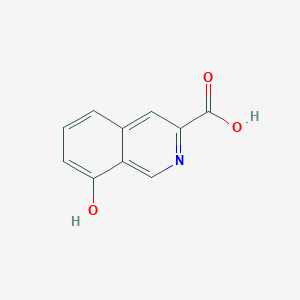

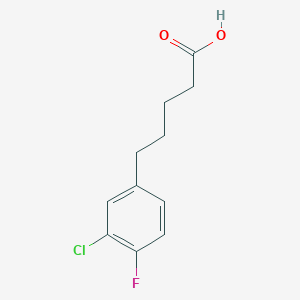
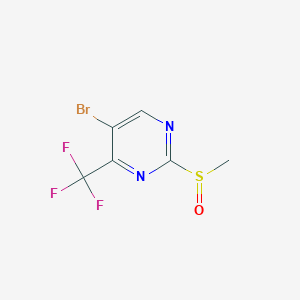

![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13667252.png)
